molecular formula C18H19FN4O B14178395 6-(2-Fluorophenyl)-4-(pentyloxy)pyrido[3,2-D]pyrimidin-2-amine CAS No. 897362-41-3

6-(2-Fluorophenyl)-4-(pentyloxy)pyrido[3,2-D]pyrimidin-2-amine

Cat. No.: B14178395
CAS No.: 897362-41-3
M. Wt: 326.4 g/mol
InChI Key: DRELYSZZBPMIRW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6-(2-Fluorophenyl)-4-(pentyloxy)pyrido[3,2-D]pyrimidin-2-amine typically involves multi-step reactions. The synthetic route often starts with the preparation of the pyrido[3,2-D]pyrimidine core, followed by the introduction of the 2-fluorophenyl and pentyloxy groups. Common reaction conditions include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these reactions to increase yield and purity .

Chemical Reactions Analysis

6-(2-Fluorophenyl)-4-(pentyloxy)pyrido[3,2-D]pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the pentyloxy group can be replaced with other alkoxy groups under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

6-(2-Fluorophenyl)-4-(pentyloxy)pyrido[3,2-D]pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2-Fluorophenyl)-4-(pentyloxy)pyrido[3,2-D]pyrimidin-2-amine involves its binding to the EGFR. By inhibiting EGFR, the compound prevents the activation of downstream signaling pathways that promote cell proliferation and survival. This inhibition is particularly effective against cancer cells that overexpress EGFR or have mutations that make them resistant to other EGFR inhibitors .

Comparison with Similar Compounds

Similar compounds to 6-(2-Fluorophenyl)-4-(pentyloxy)pyrido[3,2-D]pyrimidin-2-amine include other pyrido[3,2-D]pyrimidine derivatives, such as:

  • 6-(2-Chlorophenyl)-4-(pentyloxy)pyrido[3,2-D]pyrimidin-2-amine
  • 6-(2-Methylphenyl)-4-(pentyloxy)pyrido[3,2-D]pyrimidin-2-amine

These compounds share a similar core structure but differ in their substituents, which can affect their biological activity and specificity. The uniqueness of this compound lies in its fluorine substitution, which can enhance its binding affinity and selectivity for EGFR .

Properties

CAS No.

897362-41-3

Molecular Formula

C18H19FN4O

Molecular Weight

326.4 g/mol

IUPAC Name

6-(2-fluorophenyl)-4-pentoxypyrido[3,2-d]pyrimidin-2-amine

InChI

InChI=1S/C18H19FN4O/c1-2-3-6-11-24-17-16-15(22-18(20)23-17)10-9-14(21-16)12-7-4-5-8-13(12)19/h4-5,7-10H,2-3,6,11H2,1H3,(H2,20,22,23)

InChI Key

DRELYSZZBPMIRW-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=NC(=NC2=C1N=C(C=C2)C3=CC=CC=C3F)N

Origin of Product

United States

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